molecular formula C21H21N3O2 B10894479 2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Cat. No.: B10894479
M. Wt: 347.4 g/mol
InChI Key: GHGGJNHGLFZHJL-UHFFFAOYSA-N
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Description

4-(1-BENZYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-4-AZATRICYCLO[5.2.1.0~2,6~]DEC-8-ENE-3,5-DIONE is a complex organic compound that features a unique combination of a pyrazole ring and a tricyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural novelty.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-BENZYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-4-AZATRICYCLO[5.2.1.0~2,6~]DEC-8-ENE-3,5-DIONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, which can be synthesized through the reaction of hydrazine with a 1,3-diketone. The tricyclic structure is then constructed through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure precise control over reaction parameters and the use of high-throughput screening to identify the most effective catalysts and solvents .

Chemical Reactions Analysis

Types of Reactions

4-(1-BENZYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-4-AZATRICYCLO[5.2.1.0~2,6~]DEC-8-ENE-3,5-DIONE can undergo a variety of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

4-(1-BENZYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-4-AZATRICYCLO[5.2.1.0~2,6~]DEC-8-ENE-3,5-DIONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1-BENZYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-4-AZATRICYCLO[5.2.1.0~2,6~]DEC-8-ENE-3,5-DIONE involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-(1-BENZYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-4-AZATRICYCLO[5.2.1.0~2,6~]DEC-8-ENE-3,5-DIONE apart is its combination of a pyrazole ring with a tricyclic structure, which imparts unique chemical and biological properties. This structural novelty makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H21N3O2

Molecular Weight

347.4 g/mol

IUPAC Name

4-(1-benzyl-3,5-dimethylpyrazol-4-yl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

InChI

InChI=1S/C21H21N3O2/c1-12-19(13(2)23(22-12)11-14-6-4-3-5-7-14)24-20(25)17-15-8-9-16(10-15)18(17)21(24)26/h3-9,15-18H,10-11H2,1-2H3

InChI Key

GHGGJNHGLFZHJL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC=C2)C)N3C(=O)C4C5CC(C4C3=O)C=C5

Origin of Product

United States

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